methyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzenesulfonyl group, a propanamido group, and a methyl ester group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Methyl Ester Group: The carboxyl group on the thiophene ring is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Attachment of the Propanamido Group: The propanamido group is introduced through an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Addition of the Fluorobenzenesulfonyl Group: The final step involves the sulfonylation of the amide with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Methyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzenesulfonyl group can enhance the compound’s ability to penetrate biological membranes, while the thiophene ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-[3-(4-bromobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate
Uniqueness
Methyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S2/c1-10-11(2)25-16(15(10)17(21)24-3)19-14(20)8-9-26(22,23)13-6-4-12(18)5-7-13/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBUBLEXHOFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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